Isoindolin-5-amine

Vue d'ensemble

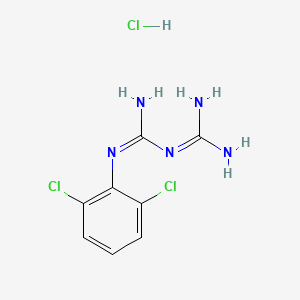

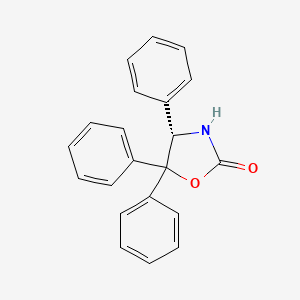

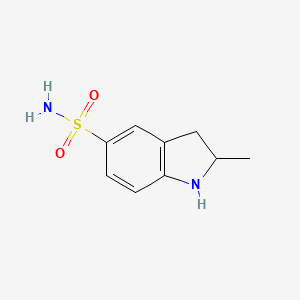

Description

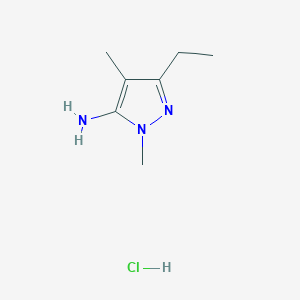

Isoindolin-5-amine is a chemical compound with the CAS Number: 45766-35-6 and a molecular weight of 134.18 . It is also known by its IUPAC name, 2,3-dihydro-1H-isoindol-5-ylamine . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown solid .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .

Molecular Structure Analysis

Isoindolin-5-amine contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aliphatic) .

Chemical Reactions Analysis

The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature underwent selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone .

Physical And Chemical Properties Analysis

The main chemical property of amines, including Isoindolin-5-amine, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .

Applications De Recherche Scientifique

Antimicrobial Agents

Isoindolin-5-amine derivatives have been synthesized using green chemistry approaches and have shown significant antimicrobial activity . These compounds have been tested against a variety of microorganisms, including Escherichia coli, Serratia, Staphylococcus aureus, Bacillus subtilis, Aspergillus niger, and Fusarium oxysporum . The development of new antimicrobial agents is crucial in the fight against drug-resistant bacteria, and isoindolin-5-amine derivatives offer a promising avenue for new drug development.

Drug Design and Pharmacology

The isoindolinone framework is a key structure in many pharmacologically active compounds. Isoindolin-5-amine derivatives such as pagoclone and pazinaclone have shown anxiolytic and hypnotic activities , while others like zopiclone are useful for their sedative effects . The versatility of the isoindolinone structure makes it an important scaffold in drug design, allowing for the development of new therapeutic agents with potential applications in various fields of medicine.

Organic Synthesis

Isoindolin-5-amine serves as a building block in organic synthesis, particularly in the construction of complex molecular frameworks. Innovative methodologies have been developed for the efficient synthesis of isoindolinone derivatives, employing various catalysts and green chemistry principles . These synthetic strategies enable the creation of diverse compounds with potential applications in pharmaceuticals and materials science.

Herbicides and Agrochemicals

The chemical properties of isoindolin-5-amine derivatives make them suitable candidates for use in herbicides and other agrochemical products. Their reactivity and potential biological activity can be harnessed to develop new compounds that are effective in controlling weeds and pests, contributing to sustainable agriculture practices .

Dyes and Colorants

Isoindolin-5-amine compounds have applications in the production of dyes and colorants. Their structural features allow for the development of a wide range of colors and shades, which can be used in textiles, inks, and other industrial applications . The ability to synthesize these compounds with specific properties makes them valuable in the colorant industry.

Photochromic Materials

The reactivity of isoindolin-5-amine derivatives extends to their use in photochromic materials. These materials change color when exposed to light, and isoindolin-5-amine compounds can be engineered to exhibit this property . Such materials have applications in smart windows, sunglasses, and other products where light-responsive color change is desired.

Safety and Hazards

Isoindolin-5-amine hydrochloride is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water and consult a physician .

Orientations Futures

Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Future research may focus on developing more efficient strategies to access 3-hydroxyisoindolin-1-ones .

Mécanisme D'action

Target of Action

Isoindolin-5-amine derivatives have been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

The interaction of Isoindolin-5-amine derivatives with the dopamine receptor D2 is believed to influence the receptor’s activity. The compounds were tested in silico to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that these compounds have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Biochemical Pathways

Therefore, the interaction of Isoindolin-5-amine with dopamine receptors could potentially affect these pathways .

Pharmacokinetics

Result of Action

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in this field has been underscored

Propriétés

IUPAC Name |

2,3-dihydro-1H-isoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIFSHPDDSIFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564155 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindolin-5-amine | |

CAS RN |

45766-35-6 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)